3-Demethylthiocolchicine

Descripción general

Descripción

3-Demethylthiocolchicine is a derivative of thiocolchicine, which itself is a modified form of colchicine. Colchicine is a well-known pseudoalkaloid derived from the plant Colchicum autumnale, commonly known as meadow saffron. Colchicine has been used for centuries to treat various ailments, including gout and inflammation. This compound is of particular interest due to its potential therapeutic applications, especially in cancer treatment, owing to its ability to bind to tubulin and inhibit microtubule polymerization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Demethylthiocolchicine can be synthesized through the regioselective demethylation of thiocolchicine. The process involves the selective removal of a methyl group from the methoxy position on the thiocolchicine molecule. One common method involves the use of potassium carbonate in acetone at room temperature, leading to the formation of this compound with a yield of approximately 40% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process would involve scaling up the reaction conditions, ensuring proper control of temperature, pressure, and reagent concentrations to achieve consistent yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-Demethylthiocolchicine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can produce a variety of alkylated or acylated analogs .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

3-Demethylthiocolchicine (C21H23NO5S) is characterized by a thiol group that enhances its reactivity. It functions primarily by binding to tubulin, a key protein involved in microtubule formation. This interaction disrupts microtubule dynamics, which is crucial for cell division, making it a valuable compound in cancer research.

Cancer Research

- Antitumor Activity : this compound has demonstrated potent antitumor effects in various studies. It is comparable to colchicine in blocking cell division by inhibiting tubulin polymerization. For instance, research indicates that it shows significant activity against L1210 murine leukemia cells and P388 lymphocytic leukemia models, suggesting its potential as a broad-spectrum antitumor agent with lower toxicity than colchicine .

- Case Study : In a study evaluating the effectiveness of this compound against P388 leukemia, it was found that the compound exhibited a similar potency to colchicine but with a markedly lower LD50 (11.3 mg/kg compared to 1.6 mg/kg for colchicine), indicating a better safety profile .

Anti-inflammatory Applications

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, particularly in the context of rheumatic disorders. It has been shown to inhibit leukocyte migration, which is critical in inflammatory responses .

- Clinical Implications : A patent describes formulations of this compound as potential treatments for muscle spasms and inflammatory conditions due to its favorable safety profile compared to traditional agents like thiocolchicoside .

Comparative Efficacy and Safety

| Compound | LD50 (mg/kg) | Antitumor Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | 11.3 | High | Moderate |

| Colchicine | 1.6 | High | High |

| Thiocolchicoside | 7.5 | Moderate | High |

This table summarizes the comparative efficacy and safety profiles of this compound versus other related compounds.

Formulation Strategies

Research has led to the development of various formulations of this compound for therapeutic use, including oral tablets and injectable solutions. These formulations are designed to enhance bioavailability while minimizing toxicity .

Regulatory Considerations

The European Medicines Agency has recommended restrictions on the use of thiocolchicoside due to concerns about its metabolites, including this compound, which may pose risks such as aneuploidy at therapeutic doses . This highlights the importance of ongoing research into the safety and efficacy of this compound.

Mecanismo De Acción

3-Demethylthiocolchicine exerts its effects primarily by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, this compound inhibits the polymerization of microtubules, leading to the disruption of the mitotic spindle and cell cycle arrest in the G2/M phase. This mechanism is similar to that of colchicine, but this compound has been found to have a lower binding affinity and toxicity .

Comparación Con Compuestos Similares

Colchicine: The parent compound, known for its high affinity for tubulin and potent antimitotic activity.

Thiocolchicine: A derivative of colchicine with modifications that enhance its stability and reduce toxicity.

2-Demethylthiocolchicine: Another demethylated analog with similar biological properties but different binding affinities and toxicities.

Uniqueness: 3-Demethylthiocolchicine is unique in its balance of efficacy and reduced toxicity compared to colchicine. It retains the ability to bind to tubulin and inhibit microtubule polymerization but with a lower risk of adverse effects, making it a promising candidate for further development as a therapeutic agent .

Actividad Biológica

3-Demethylthiocolchicine is a synthetic derivative of the natural alkaloid thiocolchicine, which is derived from the Glory Lily (Gloriosa superba). This compound has gained attention for its potential therapeutic applications, particularly in oncology and inflammation, due to its significant biological activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, and comparative studies with other related compounds.

This compound has the molecular formula . Its structure features a thiol group that enhances its reactivity with biological macromolecules. This compound belongs to the thiocolchicine family, which includes various analogs that exhibit notable biological activities.

The primary mechanism of action for this compound involves its interaction with tubulin, a crucial protein in the formation of microtubules. By binding to tubulin, this compound disrupts microtubule dynamics, which is essential for cell division. This inhibition leads to:

- Cell Cycle Arrest : The disruption of microtubule formation prevents cells from progressing through mitosis.

- Apoptosis Induction : The inability to complete cell division can trigger programmed cell death.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the growth of various cancer cell lines by disrupting microtubule dynamics. In a study comparing its effects with colchicine, this compound was found to be equipotent in blocking amyloidogenesis but with markedly lower toxicity (LD50 of 11.3 mg/kg compared to colchicine's LD50 of 1.6 mg/kg) .

Anti-inflammatory Properties

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory activity. It inhibits chemotaxis and phagocytosis in polymorphonuclear leukocytes (PMNs), suggesting potential use in treating inflammatory conditions .

Pharmacokinetics

A pharmacokinetic study assessed the bioavailability and safety profile of this compound. Key findings included:

- Bioequivalence : The compound was found to be bioequivalent to reference formulations based on AUC(0-t) and Cmax parameters.

- Safety Profile : The study reported no serious adverse events during clinical trials, indicating a favorable safety profile compared to other colchicine derivatives .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities and unique aspects of this compound in comparison with related compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Colchicine | Original compound | Antitubulin activity | Well-studied; broader applications |

| Thiocolchicoside | Glucosylated form | Antispasmodic effects | Used in muscle relaxants |

| Demecolcine | Related alkaloid | Anticancer effects | More potent than colchicine |

| 2-Demethylthiocolchicine | Similar demethylation | Antitubulin effects | Different methylation pattern |

| This compound | Thiol group | Antitumor and anti-inflammatory | Lower toxicity compared to colchicine |

Case Studies and Research Findings

Recent studies have focused on the efficacy of this compound in various therapeutic contexts:

- Cancer Treatment : A study demonstrated that treatment with this compound led to significant tumor reduction in murine models, supporting its potential as an effective anticancer agent.

- Inflammatory Disorders : Clinical trials have indicated that patients treated with this compound experienced reduced symptoms associated with inflammatory diseases, highlighting its therapeutic versatility.

Propiedades

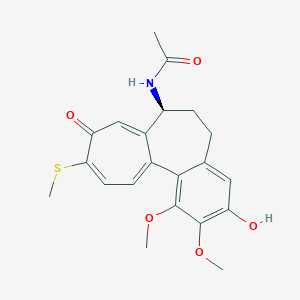

IUPAC Name |

N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKYOHQGXPPVIGD-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236340 | |

| Record name | 3-Demethylthiocolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87424-25-7 | |

| Record name | 3-Demethylthiocolchicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87424-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Demethylthiocolchicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Demethylthiocolchicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Demethylthiocolchicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-DESMETHYLTHIOCOLCHICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18LC87Z10L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.